6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one
Overview
Description
6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound featuring an imidazole ring fused with a cyclohexadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one typically involves the cyclization of amido-nitriles. This reaction is catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of nickel catalysts and controlled reaction conditions are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while reduction can produce reduced imidazole compounds.
Scientific Research Applications
6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a ligand in various catalytic reactions, including hydrogenation and cross-coupling reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The imidazole ring plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can then participate in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: A similar compound used as a nucleophilic N-heterocyclic carbene ligand.
4,5-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-1H-imidazolium tetrafluoroborate: Another imidazole derivative with similar chemical properties.
Uniqueness
6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one is unique due to its fused imidazole-cyclohexadienone structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(4,5-diphenyl-1H-imidazol-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c24-18-14-8-7-13-17(18)21-22-19(15-9-3-1-4-10-15)20(23-21)16-11-5-2-6-12-16/h1-14,24H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZDMJSZEMDIMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418352 | |
Record name | 6-(4,5-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14691-35-1 | |
Record name | NSC232089 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(4,5-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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